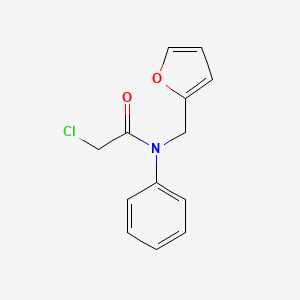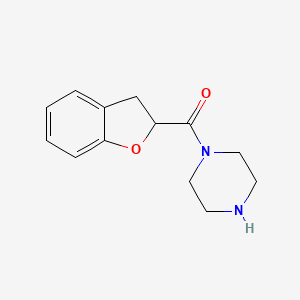![molecular formula C20H17ClF3N3O2 B2743636 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-74-4](/img/structure/B2743636.png)
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone is an interesting compound with numerous applications in scientific research. Its unique structure allows it to interact with various molecular targets, making it valuable in several fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multiple steps. The first step is often the formation of the 3-chloro-5-(trifluoromethyl)-2-pyridinylamine through a series of halogenation and amination reactions. The 2-pyridinylamine group is then attached to the 3-benzyl-4-hydroxy-2-pyridinone core. The final step is to link the two main structural components through an ethyl bridge under specific reaction conditions such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale. This often means optimizing reaction conditions for higher yields and purity, such as employing continuous flow reactors for the halogenation and amination steps. Advanced purification methods like crystallization and chromatography are used to ensure product consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxyl group at the 4th position of the pyridinone ring can undergo oxidation to form a ketone.
Reduction: : The nitro group in some derivatives can be reduced to an amine.
Substitution: : Halogenated positions on the pyridine ring are prime targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Sodium ethoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products of these reactions vary. Oxidation yields ketone derivatives, reduction yields amine-substituted derivatives, and substitution leads to a wide variety of functionalized compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone has applications in:
Chemistry: : As an intermediate in synthesizing more complex organic molecules.
Biology: : Inhibiting specific enzymes due to its interaction with active sites.
Medicine: : Potential therapeutic agent due to its ability to interact with biological targets.
Industry: : Used in the development of novel materials with specific properties.
Mecanismo De Acción
This compound exerts its effects primarily through binding to active sites of enzymes or receptors. The trifluoromethyl group often enhances its binding affinity due to its electron-withdrawing properties, while the hydroxyl group can form hydrogen bonds with target proteins. These interactions affect the molecular pathways in which these proteins are involved, leading to the compound's biological activity.
Comparación Con Compuestos Similares
Compared to other similar pyridinone derivatives, 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone stands out due to its trifluoromethyl group, which provides enhanced metabolic stability and binding affinity. Other similar compounds might include:
4-hydroxy-2-pyridinone derivatives without halogens or trifluoromethyl groups: .
Pyridine derivatives with different substitutions at the 2nd and 5th positions: .
This compound's unique structure offers specific advantages in terms of reactivity and binding properties, making it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-benzyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2/c21-16-11-14(20(22,23)24)12-26-18(16)25-7-9-27-8-6-17(28)15(19(27)29)10-13-4-2-1-3-5-13/h1-6,8,11-12,28H,7,9-10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJIYXOQBYFNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)
![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)


![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B2743560.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)

![1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidin-3-ol](/img/structure/B2743568.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2743570.png)

![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)
![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)
